2-Benzylcyclopentan-1-amine

Description

Significance and Contextualization in Synthetic Chemistry Research

The significance of 2-benzylcyclopentan-1-amine in synthetic chemistry is primarily as a versatile chiral building block. The 1,2-disubstituted cyclopentylamine (B150401) framework is a structural motif found in various biologically active compounds and complex natural products. Consequently, the development of synthetic methods that provide efficient and stereoselective access to these scaffolds is an area of active research.

While general synthetic methods for related structures like 2-aminocyclopentanecarboxylic acids and trans-cyclopentane-1,2-diamine derivatives are well-established, routes to diversely substituted 2-alkyl- or 2-aryl-cyclopentylamines have been less common. acs.org Modern synthetic efforts have sought to fill this gap. For instance, research has demonstrated a highly diastereoselective method for preparing trans-2-substituted cyclopentylamines, a class to which this compound belongs. acs.orgnih.gov This methodology, which involves a tandem hydrozirconation and Lewis acid-mediated cyclization, underscores the utility of these compounds as valuable synthetic intermediates. acs.org The ability to synthesize a range of analogues with aromatic, heteroaromatic, and aliphatic substituents highlights the flexibility of such synthetic routes. acs.org

The availability of precursors such as 2-benzylcyclopentanone (B1335393), an intermediate for the non-steroidal anti-inflammatory drug loxoprofen, further contextualizes the potential applications of related cyclopentane (B165970) structures in medicinal chemistry. google.com Thus, this compound and its derivatives are of interest to chemists for their potential role in the synthesis of new chemical entities and complex target molecules. acs.org

Overview of Structural Features and Stereoisomerism of this compound

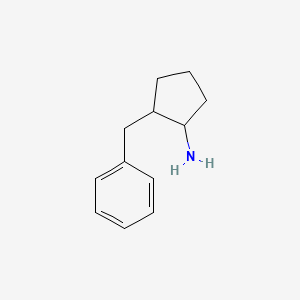

This compound possesses a molecular structure defined by a five-membered cyclopentane ring substituted with a primary amine (-NH₂) group and a benzyl (B1604629) (-CH₂Ph) group on adjacent carbon atoms (C1 and C2, respectively). This arrangement results in a molecule with the chemical formula C₁₂H₁₇N.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₇N |

| Molar Mass | 175.27 g/mol nih.gov |

| Hydrogen Bond Donors | 1 Current time information in Bangalore, IN. |

| Hydrogen Bond Acceptors | 1 Current time information in Bangalore, IN. |

| Rotatable Bond Count | 2 Current time information in Bangalore, IN. |

Note: Data corresponds to the (1S,2R)-stereoisomer and is sourced from computational models. nih.govCurrent time information in Bangalore, IN.

The key structural aspect of this compound is its stereochemistry. The presence of two chiral centers at the C1 and C2 positions means that the compound can exist as four distinct stereoisomers. These stereoisomers comprise two pairs of enantiomers, which are diastereomerically related to each other.

The relative orientation of the amine and benzyl groups gives rise to two diastereomers:

trans-isomers: The amine and benzyl groups are on opposite faces of the cyclopentane ring. This configuration exists as a pair of enantiomers: (1R,2S)-2-benzylcyclopentan-1-amine and (1S,2R)-2-benzylcyclopentan-1-amine. Synthetic strategies often favor the formation of the trans diastereomer. acs.org

cis-isomers: The amine and benzyl groups are on the same face of the ring. This configuration also exists as a pair of enantiomers: (1R,2R)-2-benzylcyclopentan-1-amine and (1S,2S)-2-benzylcyclopentan-1-amine.

The specific stereoisomer dictates the three-dimensional shape of the molecule, which is crucial when it is used as a chiral building block or ligand in asymmetric synthesis. The ability to selectively synthesize a single stereoisomer is a significant goal in organic chemistry.

Table 2: Stereoisomers of this compound

| Configuration | Stereochemical Relationship | IUPAC Name |

|---|---|---|

| trans | Enantiomers | (1R,2S)-2-Benzylcyclopentan-1-amine |

| (1S,2R)-2-Benzylcyclopentan-1-amine nih.gov | ||

| cis | Enantiomers | (1R,2R)-2-Benzylcyclopentan-1-amine |

| (1S,2S)-2-Benzylcyclopentan-1-amine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWLOFAMCMRCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Control and Enantiomeric Purity in 2 Benzylcyclopentan 1 Amine Synthesis

Strategies for Enantioselective Synthesis of 2-Benzylcyclopentan-1-amine

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For a compound like this compound, this involves establishing the correct absolute stereochemistry at both the C1 and C2 positions. This is typically achieved by using a chiral influence—such as a catalyst, auxiliary, or starting material—to guide the reaction pathway.

Asymmetric catalysis is a powerful method for generating chiral compounds, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. These strategies can be applied to construct the chiral cyclopentane (B165970) framework, which is a direct precursor to this compound.

Transition metal catalysis and organocatalysis represent two major pillars of this approach. For instance, transition metal-catalyzed processes, such as dual-metal systems involving rhodium and palladium, can facilitate complex tandem reactions to build substituted cyclic ketones from acyclic precursors. researchgate.netscholaris.ca A rhodium(I) catalyst might generate an enolate nucleophile while a palladium(0) catalyst activates an electrophile, leading to the formation of a highly functionalized and enantioenriched cyclic ketone. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary metal-free approach. rsc.orgbeilstein-journals.orgbeilstein-journals.org Chiral amine catalysts, like diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes towards a cascade Michael-alkylation reaction. organic-chemistry.org This process can form multiple C-C bonds and stereocenters in a single, highly controlled step, providing access to densely functionalized cyclopropane (B1198618) intermediates that can be transformed into cyclopentane derivatives. organic-chemistry.org Another relevant strategy is the asymmetric [3+2] cycloaddition between cyclopropanes and ketenes, promoted by Lewis acid catalysts, to yield cyclopentanones with excellent transfer of chirality. rsc.org While these examples showcase the power of asymmetric catalysis in forming chiral five-membered rings, their direct application to produce this compound specifically would depend on the selection of appropriate starting materials.

A widely used and robust method for controlling stereochemistry involves the temporary attachment of a chiral auxiliary to a substrate. wordpress.com This auxiliary, often derived from an inexpensive natural product like an amino acid, directs the stereochemical outcome of a subsequent reaction, leading to a diastereomerically pure product. uwindsor.ca After the key transformation, the auxiliary is removed, yielding the enantiomerically pure target compound. uwindsor.ca

Evans oxazolidinones are among the most successful chiral auxiliaries, particularly in asymmetric alkylations and aldol (B89426) reactions. youtube.comwikipedia.org These auxiliaries exert powerful stereocontrol through chelation to a metal center and by providing a sterically biased environment that directs the approach of an electrophile to one face of the enolate. wikipedia.org

A specific application relevant to the synthesis of precursors for this compound involves the use of chiral N-acyl oxazolidinones in a samarium diiodide (SmI₂) promoted 5-exo-trig cyclization. lookchem.com In this approach, an N-acyl oxazolidinone derived from an amino acid is used to construct a chiral cyclopentanone (B42830). The cyclization of substrates bearing an Evans chiral auxiliary was shown to produce trans-2,5-disubstituted cyclopentanones in moderate yields but as a single diastereomer. lookchem.com The high optical activity observed in the product confirms the excellent stereocontrol exerted by the auxiliary during the C-C bond formation. lookchem.com This method provides a direct route to an enantiomerically pure cyclopentanone, which can then be converted to the desired amine.

Table 1: Synthesis of Chiral Cyclopentanones via SmI₂-Promoted Cyclization Using a Chiral Auxiliary lookchem.com This table summarizes the synthesis of various enantiomerically pure trans-2,5-disubstituted cyclopentanones, which are structural analogs and demonstrate the viability of the synthetic route.

| Starting N-acyl oxazolidinone | Product Cyclopentanone | Yield (%) |

|---|---|---|

| 21 | 28 | 48 |

| 22 | 30 | 46 |

| 23 | 32 | 50 |

| 24 | 27 (dibenzyl derivative) | 53 |

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. wordpress.com The inherent chirality of the starting material is incorporated into the final target molecule, bypassing the need for an asymmetric induction step. wordpress.com

For the synthesis of this compound, this approach would involve selecting a chiral starting material that already contains a suitable cyclopentane ring with the desired stereochemistry. For example, one could envision starting from a chiral cyclopentane derivative sourced from nature. However, based on available literature, specific and direct examples of chiral pool synthesis for this compound are not prominently documented. The main challenge lies in identifying a suitable and accessible chiral pool molecule that can be efficiently converted to the target structure.

Chiral Auxiliary-Mediated Approaches to Stereodefined this compound

Diastereoselective Routes to this compound

Once an enantiomerically pure 2-benzylcyclopentanone (B1335393) is obtained, the next critical step is the introduction of the amine group at the C1 position. This is typically achieved through the reduction of an oxime or through reductive amination of the ketone. The stereochemical outcome of this reduction is crucial, as it establishes the relative cis/trans configuration between the benzyl (B1604629) group and the newly formed amine group. This is a diastereoselective reaction because the existing stereocenter at C2 influences the creation of the new stereocenter at C1. fiveable.me

The diastereoselectivity of the reduction can be controlled by the choice of the reducing agent. fiveable.menumberanalytics.com Sterically bulky reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), tend to attack the carbonyl from the less sterically hindered face. researchgate.net In the case of 2-benzylcyclopentanone, the large benzyl group at C2 will direct the bulky hydride to attack from the opposite (anti) face, leading preferentially to the cis-amino alcohol (which can be converted to the cis-amine). Conversely, smaller, less sterically demanding reducing agents, like sodium borohydride (B1222165) (NaBH₄), may show lower diastereoselectivity or favor attack from the same (syn) face, potentially leading to the trans product. wikipedia.org

Table 2: Conceptual Control of Diastereoselectivity in the Reduction of (R)-2-Benzylcyclopentanone This table illustrates the expected major diastereomer based on the steric bulk of the reducing agent. The final amine product retains the stereochemistry from the intermediate amino alcohol.

| Reducing Agent | Steric Bulk | Predicted Attack Trajectory | Major Intermediate Diastereomer | Major Final Amine Diastereomer |

|---|---|---|---|---|

| L-Selectride | High | Anti to benzyl group | cis-(1S,2R)-2-benzylcyclopentan-1-ol | cis-(1S,2R)-2-benzylcyclopentan-1-amine |

| Sodium Borohydride (NaBH₄) | Low | Less selective, may favor syn attack | Mixture, potentially favoring trans | Mixture, potentially favoring trans |

By carefully selecting the reduction conditions, chemists can therefore control the final diastereomeric ratio of the product, allowing for the synthesis of either the cis or trans isomer of this compound with high purity.

Synthetic Methodologies for 2 Benzylcyclopentan 1 Amine and Precursors

Reductive Amination Pathways to 2-Benzylcyclopentan-1-amine

Reductive amination is a cornerstone method for the synthesis of amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com In the case of synthesizing a primary amine like this compound, ammonia (B1221849) is typically used as the nitrogen source. organic-chemistry.org

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are favored for their ability to selectively reduce the protonated imine in the presence of the ketone starting material. masterorganicchemistry.com Catalytic hydrogenation over metal catalysts such as nickel, palladium, or platinum is also a widely used method. wikipedia.orgorganic-chemistry.org For instance, the reductive amination of phenyl-2-propanone to amphetamine is commercially achieved using hydrogen gas over a nickel catalyst. organic-chemistry.org A similar strategy can be applied to 2-benzylcyclopentan-1-one.

An analogous reaction, the reductive amination of 3-benzylcyclopentanone (B2819764) using ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride in methanol, proceeds at room temperature over 6-8 hours, achieving yields of 65-75%. vulcanchem.com This suggests that similar conditions could be effective for the synthesis of this compound from its corresponding ketone.

| Reagent/Catalyst System | Typical Conditions | Product Type | Reference |

| Ammonia, H₂, Ni catalyst | Elevated temperature and pressure | Primary Amine | organic-chemistry.org |

| Ammonium Acetate, NaBH₃CN | Methanol, Room Temperature | Primary Amine | vulcanchem.com |

| Primary/Secondary Amine, NaBH(OAc)₃ | Dichloroethane (DCE) | Secondary/Tertiary Amine | masterorganicchemistry.com |

Synthesis of this compound from Cyclopentanone (B42830) Derivatives

A common and direct route to this compound starts from the corresponding ketone, 2-benzylcyclopentan-1-one. This pathway is divided into the synthesis of the ketone precursor and its subsequent conversion to the target amine.

Precursor Synthesis via Enolization and Carbon-Carbon Bond Formation (e.g., 2-benzylcyclopentane-1,3-dione, 2-benzylcyclopentan-1-one)

The synthesis of the key precursor, 2-benzylcyclopentan-1-one, can be achieved through several methods. One common approach involves the alkylation of a cyclopentanone enolate or its equivalent with a benzyl (B1604629) halide. For instance, reacting cyclopentanone with benzyl chloride in the presence of a base like sodium hydroxide (B78521) or lithium iodide can produce 2-benzylcyclopentanone (B1335393) in moderate yields. google.com

Another significant route involves the hydrogenation of 2-benzoylcyclopentanone. google.com A patented method describes the synthesis of 2-benzylcyclopentanone starting from benzene (B151609) and adipic anhydride, which first form 5-benzoylpentanoic acid ester. This intermediate then undergoes condensation and cyclization to yield 2-benzoylcyclopentanone, which is finally reduced to the desired 2-benzylcyclopentanone. google.com The selective hydrogenation of 2-benzoylcyclopentanone can be carried out using a Raney nickel catalyst under hydrogen pressure in a solvent like isopropanol, with phosphoric acid to adjust the pH. google.com

The related precursor, 2-benzylcyclopentane-1,3-dione, can be synthesized through methods like the Michael addition of malonic acid esters to α,β-unsaturated ketones, followed by cyclization and decarboxylation.

| Starting Materials | Key Intermediates | Product | Reference |

| Benzene, Adipic Anhydride | 5-Benzoylpentanoic acid ester, 2-Benzoylcyclopentanone | 2-Benzylcyclopentan-1-one | google.com |

| Cyclopentanone, Benzyl Chloride | Cyclopentanone enolate | 2-Benzylcyclopentan-1-one | google.com |

Ring Functionalization and Cyclization Strategies Leading to the this compound Core

Beyond the functionalization of a pre-existing cyclopentane (B165970) ring, the this compound core can be constructed through various cyclization strategies starting from acyclic precursors. These methods often offer high levels of stereochemical control.

One such advanced strategy is the iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with alkenes. acs.org This method allows for the synthesis of structurally complex polyfunctionalized cyclopentylamine (B150401) scaffolds. The reaction proceeds via a nitrogen-centered radical, followed by ring-opening of the cyclopropane (B1198618) and subsequent cyclization with an alkene. acs.org

Photochemical methods also provide a pathway to aminocyclopentanes. A strain-driven intermolecular formal [3+2] cycloaddition of a cyclopropylimine with an alkene can generate highly functionalized cyclopentylamine products. chemrxiv.org This process is initiated by the formation of an excited state diyl, which triggers the homolysis of the cyclopropane ring and subsequent cyclization steps. chemrxiv.org

Other strategies for forming five-membered rings that could be adapted for this purpose include intramolecular iodo-aldol cyclizations and Conia-ene reactions of acetylenic β-dicarbonyl compounds. organic-chemistry.org Furthermore, metal-mediated 5-exo cyclizations of γ-aminoalkynes represent a general approach to substituted pyrrolidines, which are structurally related to cyclopentylamines. researchgate.net These methods highlight the diverse synthetic tools available to organic chemists for constructing complex cyclic amine structures from simpler, acyclic starting materials.

| Cyclization Strategy | Key Features | Product Type | Reference |

| Iron(II)-Catalyzed Radical [3+2] Cyclization | Uses N-aryl cyclopropylamines and alkenes; no extra oxidant needed. | Polyfunctionalized Cyclopentylamines | acs.org |

| Photochemical Intermolecular [3+2] Cycloaddition | Strain-driven reaction of cyclopropylimines and alkenes. | Functionalized Aminocyclopentanes | chemrxiv.org |

| Chiral CpₓRh(III)-catalyzed C-H activation | Enantioselective synthesis via ring-opening of diazabicycles. | Chiral Cyclopentenylamines | researchgate.net |

Reactivity and Mechanistic Transformations of 2 Benzylcyclopentan 1 Amine

Nucleophilic Reactivity of the Amine Functionality in 2-Benzylcyclopentan-1-amine.benchchem.combenchchem.com

The primary amine group in this compound serves as a key reactive center, readily participating in nucleophilic reactions. Its reactivity is influenced by the steric hindrance imposed by the adjacent benzyl (B1604629) and cyclopentyl groups.

Acylation and Alkylation Reactions.vulcanchem.comgoogle.com

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a potent nucleophile, readily attacking electrophilic centers. This reactivity is fundamental to acylation and alkylation reactions.

Acylation: In acylation reactions, the amine attacks an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. The general scheme involves the initial attack of the amine on the carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride), yields the corresponding N-(2-benzylcyclopentyl)amide.

Alkylation: Similarly, the amine can undergo alkylation with alkyl halides. This is a nucleophilic substitution reaction where the amine displaces a halide ion from the alkyl halide. The reaction can be influenced by the nature of the alkylating agent and the reaction conditions. For instance, the reaction of a primary amine like this compound with a methylating agent such as methyl iodide under basic conditions would yield the corresponding N-methylated and N,N-dimethylated products. The use of excess amine can help to minimize over-alkylation. vulcanchem.com

A comparative analysis of typical conditions for these reactions is presented below:

| Reaction | Reagent | Solvent | Temperature | Product Type |

| Acylation | Acid Chloride | Dichloromethane | Room Temperature | Amide |

| Alkylation | Alkyl Iodide | Acetonitrile | 0-25 °C | Secondary/Tertiary Amine |

Condensation and Imine Formation Reactions.vulcanchem.comlibretexts.org

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. libretexts.orgyoutube.commasterorganicchemistry.com This reversible, acid-catalyzed process is a cornerstone of carbon-nitrogen double bond formation. libretexts.org

The general reaction is as follows: R-C(=O)-R' + R''-NH₂ ⇌ R-C(=NR'')-R' + H₂O

For this compound, the reaction with an aldehyde or ketone would yield an N-(2-benzylcyclopentyl)imine. The equilibrium of this reaction can be manipulated by controlling the concentration of water; removing water drives the reaction towards imine formation. youtube.com

Cyclopentane (B165970) Ring Modifications and Rearrangements

While the amine functionality is a primary site of reactivity, the cyclopentane ring itself can undergo transformations, particularly in related chemical systems.

Ring Expansion and Contraction Phenomena in Related Systems.uni-koeln.de

Ring expansion and contraction are important synthetic strategies for accessing different ring sizes from readily available cyclic precursors. While specific examples involving this compound are not prevalent in the provided literature, the principles can be understood from related systems.

Ring Expansion: The Dowd-Beckwith reaction is a notable example of ring expansion in cyclic ketones, which could be precursors to cyclopentanamine derivatives. researchgate.net This radical-based reaction can transform a cyclic ketone into a larger ring structure. researchgate.net Another approach involves the reaction of cyclobutanones with diazomethane (B1218177) or trimethylsilyldiazomethane (B103560), which can lead to the formation of cyclopentanones. nih.govugent.be The regioselectivity of such expansions can be influenced by the reagents and catalysts used. ugent.be For instance, the use of trimethylsilyldiazomethane in the presence of a Lewis acid like BF₃·Et₂O can offer greater regioselectivity compared to diazomethane alone. ugent.be The ring strain in smaller rings like cyclobutane (B1203170) can drive these expansion reactions.

Ring Contraction: Ring contraction is less common for cyclopentane systems but can be observed in larger rings or under specific rearrangement conditions. For example, dehydration of trans-2-phenylcyclohexanol has been shown to result in ring contraction to a cyclopentyl derivative. dss.go.th

Elimination Reactions to Form Cycloalkenes.uni-koeln.dersc.org

Elimination reactions provide a route to introduce unsaturation into the cyclopentane ring, leading to the formation of cycloalkenes. For a derivative of this compound, this would typically involve converting the amine into a good leaving group.

One classic method is the Hofmann elimination, where the amine is first exhaustively methylated with methyl iodide to form a quaternary ammonium (B1175870) salt. Treatment of this salt with a strong base, such as silver oxide, induces an E2 elimination to form an alkene.

Another relevant transformation is the Chugaev elimination. In a related example, heating a xanthate derived from cis-2-benzylcyclopentanol leads to the formation of 3-benzylcyclopentene via a syn-elimination mechanism. testbook.com This suggests that if the amine in this compound were converted to a corresponding alcohol, similar elimination pathways could be accessed. The formation of cycloalkenes can also be achieved through the pyrolysis of sulfites derived from the corresponding alcohol. dss.go.th

Metal-Mediated and Catalyzed Reactions Involving this compound.benchchem.comyoutube.com

The reactivity of this compound and its derivatives can be significantly influenced and expanded through the use of metal catalysts.

Transition metal catalysis is a powerful tool in organic synthesis. pitt.edu For instance, palladium-catalyzed reactions are widely used for cross-coupling and amination reactions. While direct metal-catalyzed reactions involving the C-H bonds of the cyclopentane ring of this compound are not explicitly detailed, related organometallic chemistry provides insights. For example, aryliron complexes can be synthesized via palladium-catalyzed reactions. kyoto-u.ac.jp

The amine functionality itself can coordinate to metal centers, potentially influencing the outcome of reactions at other parts of the molecule or participating in catalytic cycles. Dual metal catalysis, where two different metals work cooperatively or orthogonally, has emerged as a sophisticated strategy for complex transformations, enabling reactions that are challenging with a single catalyst. scholaris.ca

Derivatization and Analogues of 2 Benzylcyclopentan 1 Amine

Synthesis of Substituted 2-Benzylcyclopentan-1-amine Derivatives

The primary amine group in this compound is a key functional handle for synthesizing a wide array of derivatives. Standard organic chemistry methods can be employed to modify this group, leading to compounds with altered chemical and physical properties.

One of the most common methods for derivatization is reductive amination . This process involves reacting the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine. umich.edu For instance, reacting this compound with an arylaldehyde in the presence of a reducing agent like sodium borohydride (B1222165) would yield an N-arylmethyl derivative. umich.edu This method is highly versatile, allowing for the introduction of a wide range of substituents onto the nitrogen atom. umich.edu

Another significant route for derivatization is acylation . The primary amine can readily react with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. This reaction is typically robust and high-yielding. For example, reaction with benzoyl chloride would produce N-(2-benzylcyclopentyl)benzamide. Such amide derivatives are often explored for their potential biological activities. univpancasila.ac.id

Furthermore, the amine can be used as a nucleophile in condensation reactions to construct more complex heterocyclic systems. For example, primary amines can be condensed with other reagents to form substituted thiazoles or quinazolines, which are important structures in medicinal chemistry. nih.govmdpi.com

Table 1: Synthetic Routes for this compound Derivatives

| Reaction Type | Reagents | Product Type | Purpose/Application |

|---|---|---|---|

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₄) | N-Substituted Amines | Introduction of diverse substituents on the nitrogen atom. umich.edu |

| Acylation | Acyl Chlorides, Carboxylic Anhydrides | Amides | Formation of stable derivatives for biological screening. univpancasila.ac.id |

Formation of Stable Analogues for Advanced Studies

The development of stable analogues of this compound is essential for its application in advanced research, particularly in medicinal chemistry and drug discovery. Analogues are designed to enhance specific properties such as metabolic stability, binding affinity to biological targets, or to serve as probes in mechanistic studies.

One common strategy involves creating amide and hydrazide derivatives . These functional groups are prevalent in pharmaceuticals due to their stability and ability to participate in hydrogen bonding, a key interaction in protein-ligand binding. univpancasila.ac.idrsc.org Synthesizing a series of substituted benzamide (B126) or hydrazone analogues allows for a systematic exploration of structure-activity relationships (SAR) in drug development programs. rsc.orgnih.gov

A more advanced approach is the use of bioisosteric replacement . Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In the context of this compound, the benzyl (B1604629) group could be replaced with a more rigid and stable scaffold to improve pharmacokinetic properties. A notable example is the replacement of an aromatic ring with a C(sp³)-rich bicyclic hydrocarbon like bicyclo[1.1.1]pentane (BCP) . nih.gov Substituted BCPs are increasingly used as phenyl ring bioisosteres in drug discovery because they can mimic the spatial arrangement of substituents while offering improved metabolic stability and solubility. nih.gov Synthesizing an analogue where the benzyl group is replaced by a BCP moiety would represent the creation of a stable analogue for advanced pharmaceutical studies. nih.gov

Table 2: Examples of Stable Analogue Strategies

| Analogue Type | Modification Strategy | Purpose | Example Structure |

|---|---|---|---|

| Amide/Hydrazide Derivatives | Acylation of the primary amine to form amides or subsequent reaction to form hydrazides. rsc.orgnih.gov | Enhance stability and explore biological interactions for SAR studies. | N-(2-benzylcyclopentyl)benzamide |

Application of this compound as a Chiral Derivatizing Agent (e.g., for analytical purposes)

Chiral amines are valuable tools in stereoselective organic synthesis and analysis, where they can be used as resolving agents or chiral auxiliaries. sigmaaldrich.com Given its chiral nature, this compound can function as a chiral derivatizing agent (CDA) for the analysis and separation of enantiomers.

The fundamental principle involves reacting the chiral amine with a racemic mixture of another compound (e.g., a carboxylic acid) to form a mixture of diastereomers. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers possess distinct physical properties, including different solubilities, melting points, and retention times in chromatography. rsc.org

This difference in properties allows for their separation using standard laboratory techniques. For example:

Crystallization: One diastereomeric salt may be less soluble than the other, allowing it to crystallize selectively from the solution. rsc.org This crystallized salt can then be physically separated, and the original enantiomer can be recovered by a subsequent chemical reaction.

Chromatography: The diastereomeric derivatives can be separated using chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), as they will interact differently with the stationary phase and exhibit different retention times.

The reaction to form these diastereomeric derivatives must be high-yielding. For instance, reacting (1S,2R)-2-benzylcyclopentan-1-amine with a racemic mixture of a chiral carboxylic acid would produce two diastereomeric amides: (1S,2R)-amide and (1S,2R)-amide. These can then be separated, and subsequent hydrolysis of each separated amide would yield the individual, optically pure enantiomers of the original carboxylic acid. This process is a cornerstone of chiral resolution in analytical and organic chemistry. researchgate.net

Table 3: Principle of Chiral Resolution using a Chiral Derivatizing Agent (CDA)

| Step | Process | Description |

|---|---|---|

| 1. Derivatization | Reaction of the racemic analyte with the CDA. | A racemic mixture (e.g., R/S-acid) is reacted with a single enantiomer of the CDA (e.g., S-amine) to form a mixture of diastereomers (R,S-amide and S,S-amide). |

| 2. Separation | Separation of the diastereomers. | The diastereomers are separated based on their different physical properties using techniques like crystallization or chromatography. rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques for 2 Benzylcyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural assignment of 2-benzylcyclopentan-1-amine. Analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra allows for the precise mapping of the molecule's carbon skeleton and the relative orientation of its substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For this compound, the spectrum can be divided into two main regions: the aromatic region for the benzyl (B1604629) group protons and the aliphatic region for the cyclopentyl ring and methylene (B1212753) bridge protons.

Aromatic Region (δ 7.0-7.4 ppm): The phenyl group typically displays a set of multiplets corresponding to the five aromatic protons.

Aliphatic Region (δ 1.0-3.5 ppm): This region is more complex. It contains signals for the methine protons on the cyclopentyl ring (C1-H and C2-H), the benzylic methylene protons (PhCH₂-), and the remaining cyclopentyl methylene protons. The proton attached to the nitrogen (N-H) also appears in this region, often as a broad singlet.

The key to distinguishing between the cis and trans diastereomers lies in the coupling constants (J-values) and chemical shifts of the C1 and C2 protons. In the trans isomer, the C1 and C2 protons are on opposite faces of the ring, leading to different spatial interactions and typically different coupling patterns compared to the cis isomer where they are on the same face.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, 13 distinct signals are expected in the absence of coincidental overlap.

Aromatic Carbons: Signals typically appear between δ 125 and 142 ppm. This includes four signals for the phenyl ring (ipso, ortho, meta, para) carbons.

Aliphatic Carbons: The remaining signals correspond to the cyclopentyl ring carbons, including the two methine carbons (C1 and C2) and the three methylene carbons, as well as the benzylic methylene carbon. The C1 carbon bearing the amine group and the C2 carbon bearing the benzyl group are the most downfield of the aliphatic signals due to the influence of the heteroatom and the phenyl ring.

Interactive Table 1. Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on established NMR principles and data from analogous structures. Actual values may vary based on solvent and experimental conditions.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

|---|---|---|---|

| C1-H (CH-NH₂) | ~3.0 - 3.5 | ~55 - 65 | Chemical shift is sensitive to cis/trans stereochemistry. |

| C2-H (CH-CH₂) | ~2.0 - 2.5 | ~45 - 55 | Shift and multiplicity differ between cis and trans isomers. |

| Cyclopentyl CH₂ | ~1.2 - 2.0 | ~20 - 40 | Multiple overlapping signals for the 6 protons on 3 carbons. |

| Benzyl CH₂ | ~2.5 - 3.0 | ~35 - 45 | Often appears as two distinct doublets (diastereotopic protons). |

| Aromatic C-H | ~7.1 - 7.3 | ~126 - 130 | Complex multiplet for ortho, meta, and para protons. |

| Aromatic C-ipso | - | ~140 - 142 | Quaternary carbon, no ¹H signal. |

2D-NMR Techniques

To overcome the complexity of the 1D spectra, 2D-NMR experiments are employed:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the proton network within the cyclopentyl ring and confirming the connectivity between the benzylic CH₂ and the C2-H proton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons to their respective carbon atoms, enabling unambiguous assignment of all ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to piece together the entire molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is crucial for stereochemical assignment. It detects through-space proximity between protons. For example, in the cis isomer, a NOE correlation would be expected between the C1-H and C2-H protons, which would be absent in the trans isomer.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural insights from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion. For this compound, with the molecular formula C₁₂H₁₇N, the expected exact mass is 175.13610 Da. nih.gov An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition.

Fragmentation Analysis

Under electron ionization (EI), the molecular ion ([M]⁺˙) undergoes characteristic fragmentation. The resulting pattern is a fingerprint that helps confirm the structure. Key expected fragmentation pathways for this compound include:

Tropylium (B1234903) Ion Formation: The most characteristic fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-C bond to form a stable benzyl cation, which often rearranges to the highly stable tropylium ion at m/z 91 . This is frequently the base peak in the spectrum.

Loss of Benzyl Radical: Cleavage of the bond between the cyclopentyl ring and the benzylic carbon results in the loss of a benzyl radical (•CH₂Ph), leading to a fragment ion at m/z 84 ([M - 91]⁺).

Alpha-Cleavage: As a cyclic amine, alpha-cleavage involves the breaking of a C-C bond adjacent to the nitrogen atom. whitman.edulibretexts.org This can lead to the loss of an ethyl or propyl radical from the ring, resulting in various nitrogen-containing fragment ions. A primary alpha-cleavage for a primary amine on a cyclopentane (B165970) ring would be the loss of a hydrogen atom, producing an [M-1]⁺ ion at m/z 174 .

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful as it allows for the analysis of the individual stereoisomers after they have been separated by a chiral column, providing mass-to-charge ratio confirmation for each peak.

Interactive Table 2. Predicted Mass Spectrometry Fragments for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Formula | Fragmentation Pathway |

|---|---|---|---|

| 175 | Molecular Ion | [C₁₂H₁₇N]⁺˙ | Ionization of the parent molecule. |

| 174 | [M-H]⁺ | [C₁₂H₁₆N]⁺ | Alpha-cleavage (loss of H• from C1). |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Cleavage of C2-CH₂Ph bond with rearrangement. Often the base peak. |

Chromatographic Separations of this compound Stereoisomers (e.g., Chiral HPLC, GC)

This compound possesses two chiral centers (at C1 and C2), giving rise to four possible stereoisomers: the trans pair of enantiomers ((1R,2R) and (1S,2S)) and the cis pair of enantiomers ((1R,2S) and (1S,2R)). Chromatographic techniques are essential for separating these isomers.

Separation of Diastereomers (Cis vs. Trans)

The cis and trans isomers are diastereomers, which have different physical properties (e.g., boiling point, polarity). Therefore, they can often be separated using standard, non-chiral chromatographic methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on common stationary phases like silica (B1680970) or C18.

Separation of Enantiomers (Chiral Chromatography)

To separate the enantiomeric pairs ((1R,2R) from (1S,2S), and (1R,2S) from (1S,2R)), chiral chromatography is required. youtube.com This involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica support, are highly effective for a wide range of compounds, including amines. nih.govresearchgate.net For basic compounds like this compound, the mobile phase often requires a small amount of an amine additive (e.g., diethylamine) to prevent peak tailing and improve resolution. nih.gov

Chiral Gas Chromatography (GC): Chiral GC columns, often based on cyclodextrin (B1172386) derivatives, can also be used for the enantioseparation of volatile amines. The amine may first need to be derivatized (e.g., acylated) to improve its volatility and chromatographic behavior.

The development of a successful separation method allows for the determination of the enantiomeric excess (ee) and diastereomeric ratio (dr) of a synthetic sample.

Interactive Table 3. Chromatographic Strategies for this compound Isomers

| Separation Goal | Technique | Stationary Phase | Typical Mobile Phase / Conditions | Notes |

|---|---|---|---|---|

| Separate Diastereomers (cis/trans) | HPLC | Standard Achiral (e.g., Silica, C18) | Hexane/Isopropanol or Acetonitrile/Water | Separation based on different polarities. |

| Separate Diastereomers (cis/trans) | GC | Standard Achiral (e.g., DB-5, HP-1) | Temperature gradient | Separation based on different boiling points/volatility. |

| Separate Enantiomers (e.g., (1R,2R) from (1S,2S)) | Chiral HPLC | Chiral Stationary Phase (e.g., Polysaccharide-based) | Polar organic or normal phase with amine additive. nih.govresearchgate.net | Required for resolving mirror-image isomers. |

Computational Chemistry and Theoretical Studies of 2 Benzylcyclopentan 1 Amine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of organic molecules. While specific DFT studies on 2-benzylcyclopentan-1-amine are not extensively documented in publicly available literature, the principles and methodologies can be applied to understand its properties. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine electronic properties. researchgate.net

A key aspect of such investigations is the analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For analogous amine compounds, DFT studies have shown that charge transfer predominantly occurs within the molecule, a phenomenon that can be elucidated by analyzing these frontier orbitals. researchgate.net

Furthermore, DFT calculations can provide insights into the distribution of electron density and electrostatic potential. These analyses help in identifying the nucleophilic and electrophilic sites within the molecule, thereby predicting its behavior in chemical reactions. For instance, in related systems, DFT has been used to verify models of diastereoselectivity in radical cyclizations, which involve chair-like transition states where substituents preferentially adopt pseudo-equatorial positions. acs.org

Table 1: Predicted Electronic Properties of this compound (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -0.8 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.7 eV | Chemical reactivity and stability |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the conformational landscape of molecules by simulating their motion over time. For a flexible molecule like this compound, which possesses multiple rotatable bonds, MD simulations can provide valuable information about its preferred conformations and the energy barriers between them.

The conformational flexibility of the cyclopentane (B165970) ring, which can adopt various puckered conformations such as envelope and twist forms, combined with the rotation around the C-C bond connecting the benzyl (B1604629) group and the C-N bond of the amine group, results in a complex potential energy surface. MD simulations can explore this surface to identify the most stable, low-energy conformers.

In studies of similar structures, such as 2-benzylamino-1,4-naphthoquinone, conformational analyses have been performed to understand the influence of different substituents on the molecular geometry. researchgate.net For this related compound, theoretical calculations identified two energy minima, with a relatively low energy barrier for interconversion, indicating conformational flexibility. researchgate.net Such analyses for this compound would be crucial for understanding its interaction with biological targets or its behavior in different solvent environments. These simulations can also shed light on the role of intramolecular hydrogen bonding in stabilizing certain conformations.

Theoretical Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used for the theoretical prediction of various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are a standard application of computational chemistry. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, it is possible to predict the chemical shifts. For related amine compounds, theoretically calculated NMR data have shown good agreement with experimental results, aiding in the correct assignment of signals. researchgate.net

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These calculated frequencies correspond to the peaks in an experimental IR spectrum. By analyzing the vibrational modes, each calculated frequency can be assigned to a specific type of molecular motion, such as N-H stretching, C-H stretching, or ring deformations. This aids in the interpretation of experimental IR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. The calculated HOMO and LUMO energies are also instrumental in understanding the nature of these electronic transitions. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative and based on typical values for similar compounds, as specific data for this compound is not readily available.

| Spectroscopic Technique | Predicted Parameter | Corresponding Functional Group/Atom |

|---|---|---|

| ¹H NMR | δ 7.2-7.4 ppm | Aromatic protons (benzyl group) |

| ¹H NMR | δ 2.8-3.2 ppm | CH-N proton |

| ¹³C NMR | δ 125-130 ppm | Aromatic carbons (benzyl group) |

| ¹³C NMR | δ 55-60 ppm | C-N carbon |

| IR | ~3300-3400 cm⁻¹ | N-H stretching |

| IR | ~2850-3000 cm⁻¹ | C-H stretching |

Q & A

Basic: What are the standard synthetic routes for 2-Benzylcyclopentan-1-amine?

Answer:

The compound is typically synthesized via alkylation of cyclopentanone derivatives with benzylamine. A common protocol involves:

- Reagents : Benzylamine, 2-substituted cyclopentanone (e.g., 2,2-dimethylcyclopentanone), and a strong base (NaH or KOtBu) to deprotonate the amine .

- Conditions : Reaction under inert atmosphere (N₂/Ar) at 60–80°C in anhydrous solvents (e.g., THF or DMF). Post-reaction, the product is isolated via acid-base extraction or column chromatography.

- Yield Optimization : Adjusting stoichiometry (1:1.2 benzylamine:ketone) and reaction time (6–12 hrs) improves yields to ~70–85% .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Waste Management : Segregate amine-containing waste; neutralize acidic byproducts before disposal via certified hazardous waste services .

- Spill Protocol : Absorb spills with vermiculite/sand, collect in sealed containers, and avoid aerosolization .

Advanced: How can reaction yields be improved in large-scale synthesis?

Answer:

Advanced methods include:

- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation) .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) can accelerate imine formation and reduce energy input .

- In-Situ Monitoring : Use FTIR or HPLC to track reaction progress and optimize termination points .

Advanced: How do structural modifications (e.g., methyl or chloro substituents) alter biological activity?

Answer:

- Steric Effects : Adding methyl groups (e.g., 2,2-dimethyl) increases steric hindrance, reducing binding affinity to certain enzymes .

- Electronic Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance stability against oxidative degradation but may reduce solubility .

- Case Study : N-benzyl-2,2-dimethylcyclopentan-1-amine shows 30% lower IC₅₀ in enzyme inhibition assays compared to the non-methylated analogue .

Advanced: What analytical methods resolve contradictions in spectral data for structural confirmation?

Answer:

- Multi-Technique Cross-Validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR to confirm functional groups and connectivity .

- X-Ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Basic: How is this compound characterized for purity and stability?

Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Stability Testing : Store at –20°C under argon; monitor decomposition via TLC or GC-MS over 1–6 months .

Advanced: What in vitro assays assess its pharmacological potential?

Answer:

- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs or serotonin receptors) using tritiated ligands .

- Enzyme Inhibition : Measure IC₅₀ via fluorogenic substrates (e.g., acetylcholinesterase assays with DTNB) .

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells to evaluate therapeutic index .

Advanced: How do solvent choices impact its reactivity in substitution reactions?

Answer:

- Polar Protic Solvents (MeOH/H₂O) : Favor SN1 mechanisms but may protonate the amine, reducing nucleophilicity .

- Polar Aprotic Solvents (DMF/DMSO) : Enhance SN2 reactivity by stabilizing transition states; ideal for alkylation with methyl iodide .

- Low-Polarity Solvents (Toluene) : Minimize side reactions in Friedel-Crafts or Grignard additions .

Table 1: Comparative Reactivity of Derivatives

| Derivative | Synthetic Yield (%) | Enzymatic IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | 78 | 45 ± 3.2 | 12 (H₂O) |

| N-Benzyl-2,2-dimethyl | 82 | 31 ± 2.1 | 8 (H₂O) |

| 4-Chlorophenyl analogue | 65 | 58 ± 4.7 | 5 (DMSO) |

| Data sourced from . |

Basic: What are common impurities in synthetic batches?

Answer:

- Byproducts : Over-alkylated amines (e.g., N,N-dibenzyl derivatives) or unreacted cyclopentanone .

- Detection : GC-MS or LC-MS identifies impurities >0.1% .

- Mitigation : Use excess benzylamine (1.5 eq.) and controlled reaction times .

Advanced: How can computational modeling predict its metabolic pathways?

Answer:

- Software Tools : Schrödinger’s ADMET Predictor or SwissADME simulate Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation) .

- Docking Studies : AutoDock Vina models interactions with CYP3A4 or UGT enzymes to identify potential toxic metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.